molecular formula C16H14FN3S B2870296 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine CAS No. 1251674-38-0

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine

Cat. No.: B2870296
CAS No.: 1251674-38-0
M. Wt: 299.37
InChI Key: NZNOGJLJXPEYKR-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine is a complex organic compound that features a quinoline and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with benzothiazole intermediates under controlled conditions. For instance, the quinoline moiety can be synthesized via the Skraup or Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines . The benzothiazole part can be prepared through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as heteropolyacids can be employed to enhance reaction efficiency and selectivity . The use of eco-friendly solvents and reagents is also encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The sulfonamide group is known to mimic p-aminobenzoic acid, interfering with folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine is unique due to its combined quinoline and benzothiazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

IUPAC Name

4-(4-ethylphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNOGJLJXPEYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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